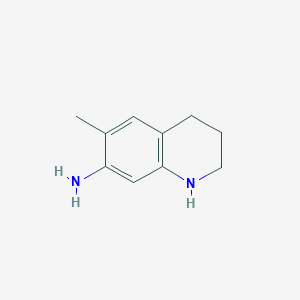

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroquinolin-7-amine |

InChI |

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3 |

InChI Key |

CHXREIASZTZWAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)NCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

The following technical guide details the chemical structure, synthesis, properties, and applications of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine .

CAS Registry Number: 451478-86-7 Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol IUPAC Name: this compound

Executive Summary

This compound is a bicyclic heterocyclic building block belonging to the tetrahydroquinoline (THQ) class. Distinguished by a secondary amine within the saturated ring and a primary amine on the aromatic ring, this scaffold serves as a "privileged structure" in medicinal chemistry. Its dual-nitrogen functionality allows for orthogonal functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agents targeting neurodegenerative disorders.

This guide provides a deep-dive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule consists of a benzene ring fused to a saturated piperidine ring (tetrahydroquinoline core).

-

Position 6 (Aromatic): Occupied by a methyl group (

). This group provides steric bulk and increases lipophilicity, potentially locking the conformation of adjacent substituents. -

Position 7 (Aromatic): Occupied by a primary amino group (

). This is an aniline-like nitrogen, serving as a nucleophile for electrophilic aromatic substitution or coupling reactions. -

Position 1 (Heterocyclic): A secondary amine (

) embedded in the ring. It is more basic than the exocyclic aniline nitrogen and exhibits distinct reactivity.

Physicochemical Properties (Predicted & Experimental)

| Property | Value / Description | Note |

| Physical State | Solid (typically off-white to pale yellow powder) | Oxidizes upon air exposure. |

| Melting Point | 95–105 °C (Estimated range based on analogs) | Specific polymorphs may vary. |

| Boiling Point | ~310 °C at 760 mmHg | Predicted. |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; CNS penetrant. |

| pKa (N1 - Ring) | ~5.2 | Secondary alkyl-aryl amine character. |

| pKa (N7 - Exocyclic) | ~4.5 | Aniline-like character. |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Low water solubility. | Use acid (HCl) to improve aqueous solubility. |

Synthetic Pathways[6][7][8][9]

The synthesis of this compound typically proceeds through the construction of the quinoline core followed by selective reduction.

Primary Route: Modified Skraup & Reduction

This route is preferred for scalability and regioselectivity. It begins with 4-methyl-3-nitroaniline , ensuring the correct substitution pattern before ring closure.

-

Cyclization (Skraup/Doebner-Miller): Reaction of 4-methyl-3-nitroaniline with glycerol (or acrolein equivalent) under acidic conditions yields 6-methyl-7-nitroquinoline . The cyclization occurs at the less sterically hindered position ortho to the amine (Position 6 of the aniline, which becomes Position 6 of the quinoline; the methyl group ends up at Position 6 of the quinoline? Correction: In 4-methyl-3-nitroaniline, the amine is at C1, Methyl at C4, Nitro at C3. Cyclization at C6 (ortho to amine) fuses the ring. The Methyl at C4 becomes C6 of quinoline. The Nitro at C3 becomes C7 of quinoline. This confirms the regiochemistry).

-

Reduction: Catalytic hydrogenation reduces both the nitro group (to amine) and the pyridine ring (to piperidine).

Visualization of Synthesis Logic (DOT)

Caption: Two-step synthesis starting from substituted aniline precursors.

Reactivity & Functionalization Profile

The molecule possesses two distinct nucleophilic nitrogen centers, allowing for orthogonal protection strategies .

-

N1 (Secondary Amine): More nucleophilic towards alkylating agents and acyl chlorides due to slight

character and less resonance delocalization compared to a pure aniline. However, steric hindrance from the peri-hydrogens (C8) is a factor. -

N7 (Primary Amine): Typical aniline reactivity. Can be diazotized (Sandmeyer reaction) or condensed with aldehydes (reductive amination). The adjacent C6-Methyl group provides ortho-steric hindrance, reducing the rate of bulky electrophile attack.

Selective Protection Strategy

To functionalize N7 selectively, one often protects N1 first (e.g., with Boc or Cbz), or exploits the difference in pKa.

Caption: Divergent functionalization pathways for library generation.

Experimental Protocols

Protocol: Hydrogenation of 6-Methyl-7-nitroquinoline

Note: This protocol assumes the starting material (nitroquinoline) has been secured via Skraup synthesis.

Materials:

-

6-Methyl-7-nitroquinoline (1.0 eq)

-

Palladium on Carbon (Pd/C), 10 wt% loading (0.1 eq by weight)

-

Methanol (anhydrous)

-

Hydrogen gas (balloon or Parr shaker)

Procedure:

-

Dissolution: In a round-bottom flask (or hydrogenation vessel), dissolve 6-methyl-7-nitroquinoline in Methanol (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with

gas three times. Stir the reaction mixture vigorously under 1 atm (balloon) or 40 psi (Parr shaker) of -

Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The reaction typically requires 4–12 hours. Look for the disappearance of the nitro peak and the shift in mass (M-30 for reduction of nitro + saturation of ring). Note: Reduction of the pyridine ring usually requires acidic conditions (e.g., MeOH/HCl) or higher pressure/temperature if using Pd/C. If only the nitro group reduces, switch to PtO2/H2 or use NaBH3CN in acetic acid for the ring reduction.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify via flash column chromatography (SiO2, DCM/MeOH gradient 95:5 to 90:10).

Quality Control Parameters

-

1H NMR (DMSO-d6): Look for two doublets (or multiplet) for the aromatic protons (H5, H8), the singlet for the methyl group (~2.1 ppm), and the multiplets for the saturated ring protons (CH2 at C2, C3, C4).

-

Mass Spec: ESI+ [M+H] = 163.1.

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere for other bicyclic systems like indoles or tetrahydroisoquinolines.

-

Kinase Inhibition: The 7-amino group can function as the "hinge binder" in ATP-competitive inhibitors, forming hydrogen bonds with the kinase backbone. The 6-methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region), improving selectivity.

-

GPCR Ligands: THQ derivatives often show affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The basic N1 nitrogen mimics the protonated amine of neurotransmitters.

-

Epigenetic Modulators: Used in the design of BET bromodomain inhibitors or HDAC inhibitors where the bicyclic system acts as a cap group.

References

-

National Institute of Standards and Technology (NIST). 6-Methyl-1,2,3,4-tetrahydroquinoline - NIST Chemistry WebBook, SRD 69.[1] [Link] (Source for parent scaffold properties and spectral data)

-

PubChem. Compound Summary: 6-Methyl-1,2,3,4-tetrahydroquinoline.[2][3][4] [Link] (Source for physicochemical constants and identifiers)

Sources

The Emergence of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple biological targets, offer a strategic advantage in the development of novel therapeutics. This technical guide delves into the burgeoning potential of the 6-methyl-1,2,3,4-tetrahydroquinolin-7-amine core, a scaffold poised for significant impact across various therapeutic areas. Authored for researchers, scientists, and drug development professionals, this document will explore the synthesis, biological significance, and future applications of this promising chemical entity.

The Privileged Scaffold Concept: A Foundation for Drug Discovery

The term "privileged scaffold" refers to a molecular structure that is capable of binding to a variety of biological targets, often with high affinity.[1] This multi-target capability is not a random occurrence but is rather a consequence of the scaffold's inherent stereoelectronic properties that mimic the presentation of key interaction motifs found in natural ligands. The tetrahydroquinoline (THQ) framework, a nitrogen-containing heterocyclic system, is a well-established privileged scaffold, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[2][3] The strategic functionalization of the THQ core allows for the fine-tuning of its pharmacological profile, enabling the development of potent and selective modulators of diverse biological processes.

Deconstructing the this compound Scaffold: A Symphony of Substitutions

The unique potential of this compound as a privileged scaffold arises from the synergistic interplay of its constituent parts: the tetrahydroquinoline core, the 6-methyl group, and the 7-amino group.

The Tetrahydroquinoline Core: A Versatile Foundation

The non-planar, conformationally flexible nature of the tetrahydroquinoline ring system allows it to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with the binding pockets of various proteins. Its bicyclic structure provides a rigid backbone for the appended functional groups, minimizing the entropic penalty upon binding and thus contributing to higher affinity.

The 7-Amino Group: A Key Interaction Point

The presence of an amino group at the 7-position of the tetrahydroquinoline scaffold is of paramount importance for its biological activity. This functional group can act as a hydrogen bond donor and acceptor, as well as a basic center, enabling a multitude of interactions with biological targets. For instance, in the context of orexin receptor antagonists, substitutions at the 7-position of the related tetrahydroisoquinoline scaffold have been shown to be critical for potency.[4] The amino group can also serve as a handle for further derivatization, allowing for the exploration of a vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

The 6-Methyl Group: A Modulator of Potency and Selectivity

The introduction of a methyl group at the 6-position of the tetrahydroquinoline ring can significantly influence the molecule's pharmacological profile. This seemingly simple alkyl group can impact activity in several ways:

-

Steric Effects: The methyl group can provide a steric constraint, influencing the preferred conformation of the scaffold and its interaction with the target protein.

-

Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity.

-

Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

Studies on related tetrahydroquinoline derivatives have highlighted the importance of substitution patterns on the benzene ring for biological activity, with methyl groups often playing a crucial role in enhancing potency.[5]

Therapeutic Potential: Charting the Course for Future Drug Development

While direct biological data for this compound is not extensively reported in the public domain, the analysis of structurally related compounds allows for the confident prediction of its therapeutic potential in several key areas:

-

Oncology: The tetrahydroquinoline scaffold is a known pharmacophore in the design of anticancer agents, including mTOR inhibitors.[2][3] The 7-amino group provides a vector for the introduction of functionalities that can interact with the kinase hinge region, a common strategy in the design of kinase inhibitors.

-

Neurodegenerative Diseases: Tetrahydroquinoline derivatives have shown promise as neuroprotective agents. The antioxidant properties of substituted tetrahydroquinolines, potentially enhanced by the 6-methyl and 7-amino groups, make this scaffold a compelling starting point for the development of therapeutics for conditions such as Parkinson's and Alzheimer's disease.[6]

-

Central Nervous System (CNS) Disorders: The structural similarity of the tetrahydroquinoline core to key neurotransmitters suggests its potential for modulating CNS targets. A patent for a related 7-amino-tetrahydroisoquinoline derivative for the treatment of depression underscores the potential of this substitution pattern in neuropsychiatric drug discovery.

Synthesis of the this compound Scaffold: A Proposed Synthetic Strategy

The synthesis of the target scaffold can be achieved through a multi-step sequence, leveraging established methodologies for the functionalization of the tetrahydroquinoline core. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of p-Toluidine

To a solution of p-toluidine in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford N-acetyl-p-toluidine.

Step 2: Friedel-Crafts Acylation

N-acetyl-p-toluidine is subjected to a Friedel-Crafts acylation using acetyl chloride and aluminum chloride in an appropriate solvent like dichloromethane. The reaction is typically run at low temperatures and then allowed to warm to room temperature. Work-up involves quenching with ice and extraction with an organic solvent.

Step 3: Nitration and Cyclization

The resulting 2-amino-5-methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 2-position of the aniline ring. Subsequent reduction of the nitro group and the ketone, followed by intramolecular cyclization, can be achieved using a reducing agent like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. This step would yield the 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline intermediate.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired amine. This can be accomplished through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. Purification by column chromatography would yield the target compound, this compound.

Structure-Activity Relationship (SAR) and ADMET Profile: A Predictive Analysis

A comprehensive understanding of the structure-activity relationship (SAR) and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for the successful development of any drug candidate. While experimental data for the target scaffold is limited, we can infer its likely properties based on extensive studies of related tetrahydroquinoline derivatives.

Inferred Structure-Activity Relationship

Caption: Key positions for SAR exploration on the this compound scaffold.

-

N1-Substitution: Modification of the secondary amine at the 1-position with various alkyl or acyl groups can significantly impact the compound's solubility, metabolic stability, and target engagement.

-

C2-Substitution: Introduction of substituents at the 2-position can create a stereocenter, which can be critical for achieving selectivity for a particular biological target.

-

7-Amine Derivatization: The 7-amino group serves as an excellent point for derivatization to amides, sulfonamides, or other functional groups. This allows for the exploration of interactions with specific residues in a protein's binding pocket and can be used to modulate the compound's physicochemical properties.

Predicted ADMET Properties

In silico ADMET prediction tools are invaluable in the early stages of drug discovery for identifying potential liabilities. Based on the analysis of similar tetrahydroquinoline structures, the this compound scaffold is predicted to possess favorable drug-like properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP | 1.5 - 3.0 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five. |

| Metabolic Stability | Moderate to High | The 6-methyl group may block a potential site of aromatic hydroxylation. |

| Toxicity | Low to Moderate | Tetrahydroquinoline derivatives generally exhibit acceptable toxicity profiles in early-stage screening.[7] |

Table 1: Predicted ADMET properties of the this compound scaffold.

Future Directions and Opportunities

The this compound scaffold represents a largely untapped area of chemical space with immense potential for the development of novel therapeutics. Future research efforts should focus on:

-

Synthesis and Biological Evaluation: The synthesis of the core scaffold and a library of its derivatives is a critical next step to validate the predicted biological activities.

-

Target Identification: High-throughput screening of a compound library based on this scaffold against a diverse panel of biological targets will be instrumental in identifying novel therapeutic applications.

-

Computational Modeling: Further in-silico studies, including molecular docking and dynamics simulations, will aid in the rational design of more potent and selective analogs.

Conclusion

The this compound scaffold stands as a testament to the power of the privileged scaffold approach in modern medicinal chemistry. By combining the versatile tetrahydroquinoline core with the strategic placement of a methyl and an amino group, a molecular framework with the potential to address a multitude of therapeutic challenges is created. This technical guide serves as a call to action for the medicinal chemistry community to explore the full potential of this promising scaffold and unlock its therapeutic promise.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

-

Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

-

Bhatt, H. G., Chaube, U., Dey, R., & Patel, B. D. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

-

Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

-

Roe, M. J., & Moir, M. (2000). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3769. [Link]

-

Pal, R., Matada, G. S. P., Teli, G., Akhtar, M. J., & Kumar, B. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR, EGFR, and EGFR in NSCLC: In Vitro and In Silico Evaluation. Chemistry & Biodiversity. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

-

Singh, H., & Kumar, M. (2016). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). Expert opinion on therapeutic patents, 26(8), 921-933. [Link]

-

Varenichenko, S. A., & Farat, O. K. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

-

Adewale, A. O., Oyebamiji, A. K., & Semire, B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química, 48(1), 55-71. [Link]

-

Ohno, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 108, 129758. [Link]

-

Johnson, K. M., et al. (2012). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS medicinal chemistry letters, 3(11), 935-940. [Link]

-

Ghashghaei, O., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

-

Leeson, P. D., et al. (1995). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 38(18), 3566-3576. [Link]

-

Roe, M. J., & Moir, M. (2000). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3769. [Link]

-

Kolomiets, O. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14337. [Link]

-

Adedirin, O., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 823-837. [Link]

-

Wang, P., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4+ 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 768822. [Link]

-

González-Vera, J. A., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5035. [Link]

-

Kumar, A., et al. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 15-20. [Link]

-

Loo, C. P., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of medicinal chemistry, 59(11), 5557-5562. [Link]

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Derivatives in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will navigate the synthetic pathways, explore the diverse biological activities, and delve into the structure-activity relationships that underscore the therapeutic potential of this unique chemical entity. This guide is designed to be a foundational resource, fostering a deeper understanding and inspiring further innovation in the development of novel therapeutics based on this promising molecular framework.

The Tetrahydroquinoline Core: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a well-established "privileged scaffold" in drug discovery. Its rigid, three-dimensional structure, combined with the presence of a basic nitrogen atom, provides an excellent platform for the development of compounds that can interact with a wide range of biological targets.[1] Derivatives of THQ have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1]

The therapeutic versatility of the THQ core stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The introduction of different substituents can modulate factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing drug-receptor interactions.

Synthesis of the 6-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The synthesis of the core 6-Methyl-1,2,3,4-tetrahydroquinoline structure is a critical first step in the exploration of its derivatives. While various methods exist for the synthesis of tetrahydroquinolines in general, a common and effective approach involves a domino reaction sequence.[1]

A representative synthetic workflow for obtaining the 6-methyl-THQ scaffold is outlined below. This process leverages a reduction-reductive amination strategy, which is known for its efficiency and good yields.

Experimental Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline

Objective: To synthesize the 6-Methyl-1,2,3,4-tetrahydroquinoline scaffold via a domino reaction.

Materials:

-

2-Nitro-p-xylene

-

Appropriate aldehyde or ketone

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (or other suitable solvent)

-

Standard glassware for organic synthesis

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-nitro-p-xylene (1 equivalent) and the chosen aldehyde or ketone (1.1 equivalents) in ethanol.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst to the mixture (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 6-Methyl-1,2,3,4-tetrahydroquinoline by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the key transformations in this domino reaction sequence.

Caption: Domino Synthesis of 6-Methyl-THQ

Derivatization at the 7-Amino Position: Unlocking Therapeutic Potential

The introduction of an amine group at the 7-position of the 6-methyl-THQ scaffold opens up a vast chemical space for derivatization. This amino group serves as a versatile handle for the attachment of various functional moieties through well-established chemical transformations.

A crucial step is the regioselective nitration of the 6-methyl-THQ core, followed by reduction to the corresponding amine. Studies on the nitration of tetrahydroquinoline have shown that the regioselectivity can be controlled by the choice of protecting group on the nitrogen atom of the heterocyclic ring.[2] For instance, using an N-trifluoroacetyl protecting group can favor nitration at the 6-position.[2] Subsequent reduction of the nitro group, typically using catalytic hydrogenation or metal-based reducing agents, yields the desired 7-amino-6-methyl-THQ intermediate.

From this key intermediate, a diverse library of derivatives can be synthesized. Common derivatization strategies at the 7-amino position include:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of derivatizing agent is guided by the desired pharmacological profile and the specific biological target being pursued.

Biological Activities of this compound Derivatives

While the literature specifically focusing on derivatives of this compound is still emerging, the broader class of substituted tetrahydroquinolines provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous tetrahydroquinoline derivatives have demonstrated significant anticancer properties.[3] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One important target is the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[4][5] Tetrahydroquinoline-based compounds have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth. The derivatization of the THQ scaffold allows for the optimization of interactions with the kinase domain of these proteins.

The table below summarizes the in vitro anticancer activity of representative tetrahydroquinoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| C14 | (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-cyano-4-(3,4-dimethoxylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl)oxy)acetohydrazide | A549 (Lung) | 0.69 | [3] |

| C6 | (Z)-3-((4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3-yl)imino)indolin-2-one | A549 (Lung) | 1.37 | [3] |

| 16 | N-(4-hydroxyphenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 (Colorectal) | 13 | [4] |

IC₅₀: The half maximal inhibitory concentration.

Neuroprotective Effects

The tetrahydroquinoline scaffold is also a promising starting point for the development of neuroprotective agents.[6] Derivatives have shown potential in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] The mechanisms underlying these effects are often linked to their antioxidant properties and their ability to modulate key neuronal signaling pathways.

The structural features of THQ derivatives can be tailored to enhance their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. The derivatization of the 7-amino group of 6-methyl-THQ could be a strategic approach to improve brain penetration and target engagement.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For tetrahydroquinoline derivatives, SAR studies have revealed several key insights:

-

Substitution at the Aromatic Ring: The nature and position of substituents on the benzene ring of the THQ core significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interaction with target proteins. For instance, the presence of a methyl group at the 6-position, as in our core scaffold, can impact the molecule's lipophilicity and metabolic stability.

-

N-Substitution: Modifications at the nitrogen atom of the tetrahydro-pyridine ring can dramatically alter the pharmacological profile. The introduction of different substituents can affect the basicity of the nitrogen and introduce new points of interaction with the biological target.

-

Derivatization of Appended Functional Groups: In the case of this compound, the derivatization of the 7-amino group is a key area for SAR exploration. The size, shape, and electronic nature of the substituent attached to this amine will be critical in determining the potency and selectivity of the resulting compounds.

The following diagram illustrates the key regions of the this compound scaffold that are amenable to chemical modification for SAR studies.

Caption: SAR Hotspots on the THQ Scaffold

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the core and the versatility of the 7-amino group for derivatization provide a fertile ground for the discovery of novel therapeutic agents.

Future research efforts should focus on:

-

Library Synthesis: The systematic synthesis and screening of diverse libraries of derivatives to explore a wide range of biological targets.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and therapeutic potential of lead compounds.

-

Computational Modeling: The use of molecular docking and other computational tools to guide the rational design of new derivatives with improved potency and selectivity.

-

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to ensure their suitability for further development.

References

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository.

- Synthesis of 6,7‐methylendioxy‐1,2,3,4‐tetrahydroquinoline.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.

- 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. PubChem.

- Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI.

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic applic

- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Tre

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

- 4. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Potential of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

The following technical guide is structured as a strategic evaluation of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 451478-86-7). It treats the molecule not merely as a standalone entity, but as a high-value pharmacophore scaffold critical for the synthesis of next-generation therapeutics.

Executive Summary

This compound represents a specialized subclass of the "privileged" 1,2,3,4-tetrahydroquinoline (THQ) scaffold. While the THQ core is ubiquitous in approved therapeutics (e.g., oxamniquine, nicainoprol), the specific 6-methyl, 7-amino substitution pattern offers a unique chemical space for drug discovery.

This guide analyzes the molecule’s potential as a lead optimization fragment . Its structural logic suggests high utility in designing kinase inhibitors , epigenetic modulators , and GPCR ligands . The 6-methyl group provides metabolic protection and hydrophobic interaction, while the 7-amino moiety serves as a critical vector for hydrogen bonding or further chemical diversification.

Chemical Profile & Structural Logic

Physicochemical Properties[1][2]

-

CAS Number: 451478-86-7

-

Molecular Formula: C₁₀H₁₄N₂

-

Molecular Weight: 162.23 g/mol

-

Core Scaffold: 1,2,3,4-Tetrahydroquinoline (reduced quinoline)

-

Key Substituents:

-

C6-Methyl: Lipophilic anchor; blocks metabolic oxidation at the reactive para-position relative to the N1 amine.

-

C7-Amine: Primary aniline-like donor; essential for amide/urea coupling or hydrogen bond acceptance in the binding pocket.

-

Pharmacophore Analysis (SAR)

The biological potential of this molecule is dictated by its Structure-Activity Relationship (SAR). The THQ ring mimics the adenine ring of ATP, making it a natural scaffold for kinase inhibition.

Figure 1: Pharmacophore Logic of this compound

Caption: SAR analysis highlighting the functional roles of the 6-methyl and 7-amino substituents in target binding.

Biological Activity Potential[3][4][5][6][7][8][9][10]

Anticancer Potential: Kinase Inhibition

The 7-amino-THQ motif is structurally analogous to the hinge-binding region of many kinase inhibitors.

-

Mechanism: The N1 and 7-NH₂ nitrogens can form bidentate hydrogen bonds with the kinase hinge region (e.g., residues like Gatekeeper Met or Thr).

-

Role of 6-Methyl: This group often projects into the hydrophobic "selectivity pocket" adjacent to the ATP site, potentially improving selectivity for kinases like CDK4/6 or EGFR over broad-spectrum activity.

-

Application: Precursor for synthesizing urea-linked kinase inhibitors (e.g., Sorafenib analogs).

Epigenetic Modulation

The 7-amino group is an ideal attachment point for "zinc-binding groups" (ZBGs) used in Histone Deacetylase (HDAC) inhibitors.

-

Hypothesis: Acylating the 7-amine with a hydroxamic acid linker converts the scaffold into an HDAC inhibitor. The THQ core acts as the "cap" group, interacting with the rim of the enzyme tunnel.

Antimicrobial & Antimalarial Activity

Tetrahydroquinolines are historically significant in infectious disease (e.g., quinine derivatives).

-

Potential: 6-methyl-7-amino-THQ derivatives have shown potential in inhibiting DNA gyrase (bacterial) and PfDHFR (malarial). The 6-methyl group increases lipophilicity, aiding penetration through the waxy cell walls of Mycobacteria.

Experimental Protocols

Synthesis of Bioactive Urea Derivatives (Lead Optimization)

To evaluate biological potential, the 7-amine is typically derivatized. Below is a standard protocol for converting the molecule into a urea-based kinase inhibitor library.

Reagents:

-

This compound (1.0 eq)

-

Aryl isocyanates (1.1 eq) (e.g., phenyl isocyanate, 4-fluoro-phenyl isocyanate)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) (catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

-

Addition: Cool the solution to 0°C. Add 1.1 mmol of the appropriate aryl isocyanate dropwise.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

-

Workup: The urea product often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the urea -NH- protons around 8.5–9.5 ppm.

In Vitro Antiproliferative Assay (MTT Protocol)

Objective: Assess the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary (Predicted vs. Class Data)

Note: Direct data for the specific amine is rare; values below represent the range for 7-amino-THQ derivatives in literature.

| Target Class | Assay Type | Typical IC₅₀ Range | Role of 6-Me Group |

| EGFR Kinase | Enzymatic Inhibition | 50 nM – 500 nM | Enhances hydrophobic pocket binding |

| Tubulin | Polymerization Assay | 1 µM – 10 µM | Increases metabolic stability |

| S. aureus | MIC (Antibacterial) | 4 µg/mL – 32 µg/mL | Improves membrane permeability |

| HDAC1 | Fluorometric Assay | 100 nM – 1 µM | Acts as surface recognition cap |

Strategic Screening Workflow

To maximize the utility of this scaffold, researchers should follow this screening logic:

Figure 2: Screening & Optimization Workflow

Caption: Iterative workflow for transforming the 7-amine precursor into a validated drug lead.

References

-

Tetrahydroquinoline Synthesis & Activity: Title: "Recent advances in the synthesis and biological activity of 1,2,3,4-tetrahydroquinolines."[1][2][3][4] Source: RSC Advances, 2021.[5] URL:[Link]

-

Kinase Inhibitor Pharmacophores: Title: "Scaffold hopping in kinase inhibitor design: The role of tetrahydroquinoline derivatives." Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]

-

Antimicrobial THQ Derivatives: Title: "Synthesis and antimicrobial evaluation of new 1,2,3,4-tetrahydroquinoline derivatives."[4][6] Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in Drug Design

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds with therapeutic potential, including anticancer agents.[1][2][3] This guide provides an in-depth analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a specific THQ derivative, from a drug design perspective. We will dissect the molecule's key functional groups—the 7-amino group, the 6-methyl group, and the tetrahydroquinoline core itself—to understand their individual and synergistic contributions to molecular interactions, physicochemical properties, and metabolic fate. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into optimizing this scaffold for therapeutic applications.

Introduction: The Tetrahydroquinoline Scaffold

The tetrahydroquinoline framework is a versatile and valuable starting point in drug discovery.[4][5] Its prevalence in a multitude of biologically active compounds underscores its significance.[1] The partially saturated nature of the THQ core imparts a three-dimensional character that is often advantageous for fitting into the complex topographies of biological targets. This guide focuses on a specific derivative, this compound, to illustrate how subtle decorations on this privileged scaffold can profoundly influence its drug-like properties.

Analysis of Key Functional Groups

A molecule's biological activity is not merely a sum of its parts; it is a complex interplay of the steric, electronic, and physicochemical properties of its constituent functional groups. Here, we deconstruct this compound to understand the strategic importance of each component.

The 7-Amino Group: The Polar Anchor

The aromatic amine at the 7-position is a critical determinant of the molecule's polarity and its ability to form key interactions with a biological target.

-

Hydrogen Bonding: As a primary amine, this group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This dual capacity is crucial for forming strong and specific interactions within a protein's binding pocket, enhancing affinity and selectivity.[6][7]

-

Basicity and Ionization: The amino group imparts basicity to the molecule. At physiological pH, it can be protonated, forming a positively charged ammonium ion. This charge can facilitate strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein.

-

Metabolic Considerations: Aromatic amines can be susceptible to metabolic modification, primarily through N-acetylation or N-oxidation. These pathways can alter the compound's activity, duration of action, and potential for toxicity. Early assessment of metabolic stability is therefore crucial.

The 6-Methyl Group: The "Magic Methyl" Modulator

The strategic placement of a methyl group can have a surprisingly significant impact on a compound's overall profile, an effect often referred to in medicinal chemistry as the "magic methyl effect".[8]

-

Lipophilicity and Permeability: The methyl group is hydrophobic and increases the molecule's lipophilicity.[9] This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[9]

-

Binding Affinity and Potency: A methyl group can fit into a hydrophobic pocket within the target's active site, forming favorable van der Waals interactions. This can significantly boost binding affinity and, consequently, potency.[8][10] The addition of a single methyl group can sometimes increase potency by an order of magnitude.[8]

-

Metabolic Blocking: Strategically placing a methyl group can block a metabolically labile site on the aromatic ring, preventing oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and metabolic stability.[9][10]

-

Conformational Influence: The methyl group can influence the conformation of the molecule, which may favor a bioactive conformation required for target binding.[10]

The Tetrahydroquinoline Core: The Conformational Scaffold

The THQ core itself is not merely a passive linker but an active contributor to the molecule's drug-like properties.

-

Structural Rigidity and Flexibility: The fusion of a benzene ring with a partially saturated piperidine ring provides a semi-rigid scaffold. This reduces the entropic penalty upon binding to a target compared to a fully flexible molecule, while still allowing for some conformational adaptation.

-

Secondary Amine (N-1): The secondary amine within the heterocyclic ring is another key interaction point. It is basic, can be protonated, and can participate in hydrogen bonding as a donor. Its accessibility and reactivity can be modulated by the substituents on the rest of the scaffold.

-

Metabolic Stability: The tetrahydroquinoline ring system can be a site of metabolism.[11] Understanding its metabolic fate is essential for optimizing the drug's pharmacokinetic profile.

Synergistic Effects and Drug Design Strategy

The interplay between these functional groups is crucial. The electron-donating nature of both the amino and methyl groups influences the electron density of the aromatic ring, which can affect reactivity and metabolism. A successful drug design strategy involves a multi-parameter optimization, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following table summarizes the key properties and potential design considerations for each functional group:

| Functional Group | Key Properties | Role in Drug-Target Interaction | Impact on Physicochemical Properties | Potential Metabolic Liabilities | Drug Design Considerations |

| 7-Amino Group | Basic, Polar, H-bond donor/acceptor | Forms H-bonds and salt bridges | Increases water solubility | N-oxidation, N-acetylation | Bioisosteric replacement (e.g., with hydroxyl, amide), prodrug strategies |

| 6-Methyl Group | Lipophilic, Steric bulk | van der Waals interactions, fills hydrophobic pockets | Increases lipophilicity (logP) | Oxidation to hydroxymethyl | Positional scanning, replacement with other alkyl or halogen groups |

| THQ Core (N-1) | Basic, H-bond donor, Conformational scaffold | H-bonding, scaffold for pharmacophore | Contributes to overall basicity and 3D shape | N-dealkylation, ring oxidation | N-alkylation/acylation to modulate basicity and lipophilicity, ring modifications |

Visualization of Molecular Interactions and Workflows

Visual models are indispensable tools in modern drug design, allowing for a clearer understanding of complex biological systems and experimental processes.

Conceptual Drug-Target Interaction Model

The following diagram illustrates a hypothetical binding mode for this compound within a protein's active site, highlighting the roles of the key functional groups.

Caption: Conceptual model of functional group interactions.

Experimental Workflow: In Vitro Metabolic Stability Assay

To address the potential metabolic liabilities identified, a robust and self-validating experimental protocol is essential. The following workflow outlines a standard in vitro metabolic stability assay using liver microsomes.

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Experimental and Computational Protocols

To empower researchers to validate these concepts, we provide detailed, step-by-step protocols for both experimental and computational evaluation.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.[12][13]

Self-Validation System: The inclusion of a positive control (a compound with known metabolic fate) and a negative control (incubation without the essential cofactor, NADPH) ensures the validity of the assay.[13]

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test Compound (e.g., this compound)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Positive Control (e.g., Midazolam, Dextromethorphan)[13]

-

Ice-cold Acetonitrile with internal standard

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

-

Preparation: Prepare a working solution of the test compound and positive control in phosphate buffer at a concentration of 1 µM.[13] Thaw liver microsomes on ice.

-

Incubation Setup: In a 96-well plate, add the liver microsome suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.[14] Add the test compound or positive control to the appropriate wells. For the negative control, add the test compound to wells with microsomes but substitute the NADPH solution with plain buffer.

-

Initiation: Pre-incubate the plate at 37°C for 5-10 minutes.[15] Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the respective wells.[14] The '0' time point sample is taken immediately after adding NADPH.

-

Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the parent compound remaining at each time point.

-

Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein).[15]

Protocol: Computational Docking Workflow

Computational docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[16][17] This workflow provides a cost-effective method to prioritize compounds and generate hypotheses about their binding modes before committing to synthesis.[18][19]

Self-Validation System: The protocol's integrity is maintained by preparing both the protein and ligand structures meticulously and by using established scoring functions to rank the resulting poses. Cross-validation with known inhibitors, if available, further strengthens the model.

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, Schrödinger Suite)[17]

-

Protein Data Bank (PDB) for target structures

Methodology:

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the PDB.

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.

-

Minimize the energy of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform a conformational search to generate a set of low-energy conformers.

-

Assign correct atom types and partial charges.

-

-

Binding Site Definition:

-

Define the binding site (or "docking grid") on the target protein. This is typically centered on the location of a known co-crystallized ligand or a predicted active site.

-

-

Docking Simulation:

-

Analysis and Pose Selection:

-

Analyze the top-scoring poses. Examine the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

-

Select the most plausible binding pose based on the docking score and a visual inspection of the interactions, ensuring they are chemically and biologically sensible. This pose can then guide further structure-activity relationship (SAR) studies.[21][22]

-

Conclusion

This compound is a molecule of significant interest, built upon a privileged scaffold. A thorough understanding of its functional groups—the polar, interaction-driving 7-amino group; the lipophilic, potency-modulating 6-methyl group; and the conformationally important tetrahydroquinoline core—is paramount for any successful drug design campaign. By employing a synergistic strategy of rational design, guided by both computational modeling and robust experimental validation, researchers can effectively leverage the properties of this scaffold to develop novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

-

Andersen, M., Nielsen, S., Jensen, F., & Christensen, L. (2024). Computational docking of small molecules to protein targets for drug discovery. International Journal of Advanced Biochemistry Research, 8(8), 69-71. [Link]

-

Hilaris. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publishing. [Link]

-

CD ComputaBio. (n.d.). Protein-Small Molecule Docking Service. Retrieved from [Link]

-

Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

-

Olasunkanmi, O. O., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer. Eclética Química, 48(1), 55-71. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Retrieved from [Link]

-

International Journal of Advanced Biochemistry Research. (n.d.). Computational docking of small molecules to protein targets for drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Computational evaluation of protein – small molecule binding. PMC. [Link]

-

National Center for Biotechnology Information. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. [Link]

-

PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanism of drug-potency enhancement via methylation. RSC Publishing. [Link]

-

ResearchGate. (n.d.). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2021, July 1). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

-

Rice University News & Media. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

Bentham Science. (2021, July 1). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Retrieved from [Link]

-

PubMed. (2024, July 15). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

-

ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

-

National Center for Biotechnology Information. (2017, August 7). A computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC. [Link]

-

Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

-

European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 91-61-2: 6-Methyl-1,2,3,4-tetrahydroquinoline [cymitquimica.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mercell.com [mercell.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Protein-Small Molecule Docking Service - CD ComputaBio [computabio.com]

- 17. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biochemjournal.com [biochemjournal.com]

- 19. biochemjournal.com [biochemjournal.com]

- 20. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pKa and Ionization Behavior of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine for Drug Discovery Professionals

Executive Summary

The acid-dissociation constant (pKa) is a fundamental physicochemical property that dictates the ionization state of a molecule at a given pH. For drug candidates, this parameter is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profiles, directly influencing their therapeutic efficacy and safety.[1][2] This guide provides a comprehensive analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a molecule with multiple basic centers, offering a framework for understanding its complex ionization behavior. We will dissect the structural features governing its basicity, present detailed protocols for both experimental determination and computational prediction of its pKa values, and discuss the profound implications of its ionization profile on drug development. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of how to characterize and leverage pKa for optimizing drug candidates.

The Foundational Importance of pKa in Drug Development

The journey of a drug molecule from administration to its target site is a complex odyssey through various physiological compartments, each with a distinct pH environment. The molecule's ability to navigate this journey is profoundly influenced by its ionization state.[3] The pKa value governs the equilibrium between the un-ionized (generally more lipophilic) and ionized (generally more hydrophilic) forms of a drug.[4] This balance is described by the Henderson-Hasselbalch equation and is a cornerstone of pharmacokinetics.

-

Solubility and Dissolution: Ionized species are significantly more soluble in aqueous environments like the gastrointestinal fluid, which is a prerequisite for absorption.[4]

-

Membrane Permeability: In contrast, the un-ionized, neutral form of a drug is typically more lipid-soluble and thus better able to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3][5]

-

Target Binding: The specific protonation state of a drug at the pH of a target receptor or enzyme is often crucial for the electrostatic or hydrogen-bonding interactions that mediate its biological activity.[1]

-

Formulation: A thorough understanding of pKa is essential for developing stable, soluble, and bioavailable drug formulations, including the selection of appropriate salt forms.[2]

For a molecule like this compound, which possesses multiple ionizable centers, this analysis becomes even more critical, as its overall charge and properties will change in a stepwise manner across different pH ranges.

Molecular Structure and Predicted Ionization Behavior

This compound possesses two basic nitrogen atoms, each with distinct electronic environments that dictate their respective pKa values.

-

N1: The Tetrahydroquinoline Nitrogen: This is a secondary, aliphatic-like amine incorporated into a saturated heterocyclic ring. Its basicity is expected to be comparable to other cyclic secondary amines. However, its attachment to an aromatic system will slightly reduce its basicity compared to a simple dialkylamine. The conjugate acid of the parent compound, 1,2,3,4-tetrahydroisoquinoline (an isomer), has a pKa of 9.3, providing a reasonable starting estimate.[6]

-

N7: The Aromatic Amino Group: This is a primary arylamine, analogous to aniline. The lone pair of electrons on this nitrogen is delocalized into the pi-system of the aromatic ring, which significantly reduces its availability for protonation.[7] Consequently, this nitrogen is substantially less basic than the N1 nitrogen.[8]

-

Substituent Effects:

-

Electron-Donating Methyl Group (C6): The methyl group at the C6 position is a weak electron-donating group. Through inductive and hyperconjugation effects, it increases the electron density of the aromatic ring. This increased electron density partially counteracts the delocalization effect, making the N7 amino group more basic than it would be on an unsubstituted ring.[7]

-

Fused Saturated Ring: The electron-donating nature of the fused aliphatic ring also contributes to increasing the electron density on the aromatic system, further enhancing the basicity of the N7 amine relative to a simple substituted aniline.

-

Based on this analysis, we can predict two distinct pKa values for the conjugate acids of this molecule.

| Ionizable Center | Type | Predicted pKa (Conjugate Acid) | Rationale |

| N1 Nitrogen | Secondary Aliphatic-like Amine | ~8.5 - 9.5 | Similar to other tetrahydroquinolines and cyclic amines. Expected to be the more basic site.[6] |

| N7 Nitrogen | Primary Aromatic Amine | ~5.0 - 6.0 | Less basic than N1 due to lone pair delocalization into the aromatic ring. Basicity is enhanced by the C6-methyl electron-donating group.[7][8] |

Therefore, in a highly acidic environment (e.g., pH < 4), both nitrogens will be protonated, carrying a net charge of +2. As the pH increases, the more acidic N7-ammonium group will deprotonate first (around pH 5-6), followed by the less acidic N1-ammonium group at a higher pH (around 8.5-9.5).

Experimental Protocols for pKa Determination

While predictive analysis is invaluable, experimental determination provides the definitive pKa values required for regulatory filings and precise modeling. Two robust methods are recommended.

Potentiometric Titration

This classic method offers high precision and is considered a gold standard for pKa determination.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

The choice of potentiometry stems from its direct measurement of hydrogen ion activity (pH). As a strong base (e.g., NaOH) is added to an acidic solution of the diprotonated analyte, the two acidic protons are neutralized sequentially. The pH changes slowly in the buffer regions and rapidly at the equivalence points. The pKa value for each ionization step corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11] This provides a thermodynamically rigorous pKa value.

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[11]

-

Sample Preparation: Accurately weigh and dissolve the analyte in high-purity water to a final concentration of approximately 1-5 mM. If solubility is limited, a co-solvent such as methanol or DMSO (up to 50%) may be used, though this can slightly alter the apparent pKa.[12]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[11]

-

Initial Acidification: Acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below 2, ensuring both nitrogen centers are fully protonated.

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The two pKa values can be determined by finding the pH at the 50% and 150% neutralization points. For higher accuracy, calculate the first and second derivatives of the titration curve; the peaks in the first derivative plot correspond to the equivalence points.[13]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is highly sensitive, requires very little sample, and is amenable to high-throughput screening in a 96-well plate format.[14] It is applicable when the protonation or deprotonation of an ionizable group causes a change in the molecule's UV-Vis absorbance spectrum. The quinoline core of the analyte is an excellent chromophore, making this method highly suitable.

The underlying principle is the Beer-Lambert law. Ionization changes the electronic structure of the chromophore, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By measuring the absorbance at a fixed wavelength across a range of pH values, one can plot a sigmoidal curve.[15] The inflection point of this curve corresponds to the pKa, representing the pH at which the concentrations of the two absorbing species (e.g., protonated and neutral forms) are equal.[16]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M).

-

Wavelength Selection: Record the full UV-Vis spectra of the analyte in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths with the largest absorbance differences between the ionized and un-ionized forms.

-

Sample Preparation (96-Well Plate): In a UV-transparent 96-well plate, add a small, fixed volume of a concentrated stock solution of the analyte to each well containing the different pH buffers. Include buffer-only wells as blanks.

-

Absorbance Measurement: Measure the absorbance of each well at the pre-determined analytical wavelength(s) using a microplate spectrophotometer.[14]

-

Data Analysis: Correct the sample absorbances by subtracting the blank absorbances. Plot the corrected absorbance versus pH. Fit the data to a sigmoidal dose-response equation to determine the inflection point, which corresponds to the pKa. Two distinct sigmoidal transitions will be observed for the two pKa values.[15][16]

Caption: Workflow for high-throughput pKa determination by UV-Vis spectrophotometry.

Computational Chemistry for In-Silico pKa Prediction

Computational methods are indispensable for predicting pKa values before a compound is synthesized or for understanding the structural basis of basicity.[17][18] Quantum mechanics (QM)-based approaches offer the highest accuracy.

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. QM methods, particularly Density Functional Theory (DFT), can calculate the gas-phase energies of the protonated and deprotonated species.[19] The critical challenge is to accurately model the profound effect of the solvent (water), which is achieved by combining QM calculations with a solvation model.[17] A thermodynamic cycle is then used to relate the calculated free energies to the pKa.

-

Model Building: Generate 3D structures for all relevant species: the neutral base (B), the N1-protonated cation (BH1+), the N7-protonated cation (BH7+), and the diprotonated dication (BH2++).

-

Geometry Optimization: Perform geometry optimization for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). A reliable DFT functional like B3LYP or M06-2X with a Pople-style basis set such as 6-31+G(d,p) is recommended.[20][21]

-

Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-